Tributyl(4-chlorophenyl)stannane
Overview
Description
Tributyl(4-chlorophenyl)stannane, also known as tributyl(4-chlorophenyl)tin, is an organotin compound with the empirical formula C18H31ClSn and a molecular weight of 401.60 g/mol . This compound is characterized by the presence of a tin atom bonded to three butyl groups and a 4-chlorophenyl group. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(4-chlorophenyl)stannane can be synthesized through the reaction of 4-chlorophenylmagnesium bromide with tributyltin chloride. The reaction typically involves the following steps :
- Preparation of 4-chlorophenylmagnesium bromide by reacting 4-chlorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF).
- Addition of tributyltin chloride to the reaction mixture, followed by refluxing for several hours.
- Isolation and purification of the product through extraction and distillation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl(4-chlorophenyl)stannane undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions, such as the reduction of halides and selenides.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen donors like indium hydrides and tris(trimethylsilyl)silane.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products Formed
Scientific Research Applications
Tributyl(4-chlorophenyl)stannane has several applications in scientific research:
Mechanism of Action
The mechanism of action of tributyl(4-chlorophenyl)stannane involves its ability to donate hydride radicals in reduction reactions. The tin-hydrogen bond in organotin hydrides is relatively weak, allowing for homolytic cleavage and the generation of reactive radicals . These radicals can then participate in various chemical transformations, including the reduction of halides and the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the 4-chlorophenyl group.
Tributyl(4-fluorophenyl)stannane: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Tributyl(4-chlorophenyl)stannane is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and selectivity in chemical reactions. The chlorine atom can also participate in additional reactions, such as nucleophilic aromatic substitution, providing further versatility in synthetic applications .
Properties
IUPAC Name |
tributyl-(4-chlorophenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJNLVYEAQGOSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455613 | |
Record name | tributyl(4-chlorophenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17151-48-3 | |
Record name | Tributyl(4-chlorophenyl)stannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17151-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tributyl(4-chlorophenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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